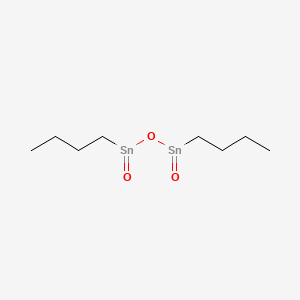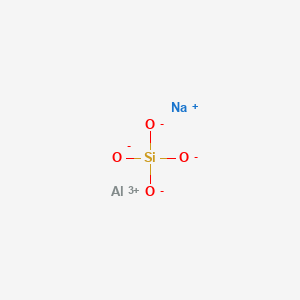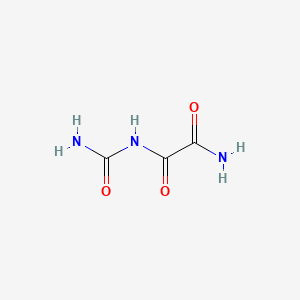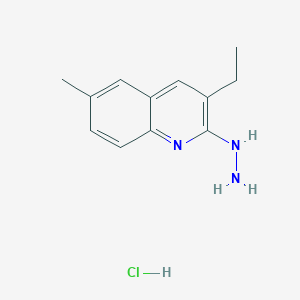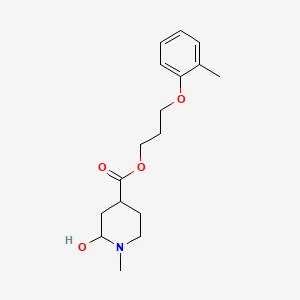
3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a carboxylate group, and a phenoxy group. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the phenoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography, is essential to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate is used in various scientific research fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate
- 3-(2-chlorophenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate
- 3-(2-fluorophenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the methyl group in the phenoxy moiety can influence its interaction with molecular targets and its overall stability.
Propiedades
Número CAS |
102395-68-6 |
|---|---|
Fórmula molecular |
C17H25NO4 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-13-6-3-4-7-15(13)21-10-5-11-22-17(20)14-8-9-18(2)16(19)12-14/h3-4,6-7,14,16,19H,5,8-12H2,1-2H3 |
Clave InChI |
ZCPIZNSMBMAXIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCCCOC(=O)C2CCN(C(C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



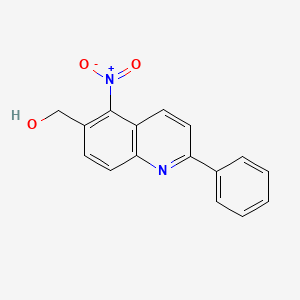
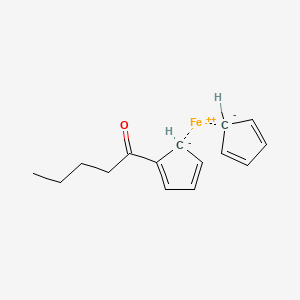
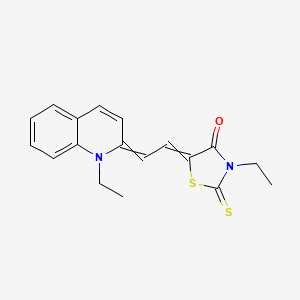
![[4-(acridin-9-ylamino)phenyl]carbamic acid](/img/structure/B13752231.png)

![1-[(2-Hydroxy-4-nitrobenzylidene)amino]-3-nitroguanidine](/img/structure/B13752242.png)
![9,10-Anthracenedione, 2-[[4-(phenylmethyl)phenyl]methyl]-](/img/structure/B13752244.png)
